Exemestane

Overview

Description

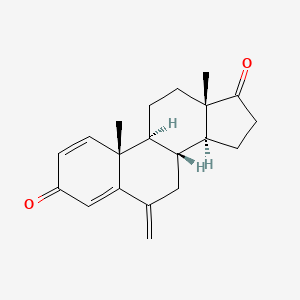

Exemestane is a steroidal aromatase inactivator approved for the treatment of hormone receptor-positive breast cancer in postmenopausal women. It irreversibly binds to the aromatase enzyme, inhibiting the conversion of androgens to estrogens, thereby reducing circulating estrogen levels . Developed by Farmitalia, this compound is structurally derived from androstenedione, enabling covalent modification of the enzyme’s active site . Clinical trials, including the landmark Intergroup this compound Study (IES), demonstrated its superiority over tamoxifen in improving disease-free survival (DFS) and reducing recurrence risk when used sequentially after 2–3 years of tamoxifen therapy . This compound is administered orally at 25 mg/day, achieving rapid absorption and extensive metabolism, with minimal effective doses suppressing plasma estradiol by >90% .

Preparation Methods

Chloranil-Mediated Oxidation of 6-Methylenandrost-4-Ene-3,17-Dione

Reaction Mechanism and Solvent Optimization

The foundational synthesis of exemestane involves dehydrogenating 6-methylenandrost-4-ene-3,17-dione (II) to introduce the 1,2-diene moiety. Chloranil (tetrachloro-1,4-benzoquinone) serves as the oxidizing agent in aprotic polar solvents, with N-methylpyrrolidine (NMP) and dimethyl sulfoxide (DMSO) being optimal for electron transfer. The reaction proceeds via a concerted mechanism where chloranil abstracts hydrogen atoms from the steroid’s A-ring, forming the conjugated diene system.

Solvent selection critically influences reaction rate and product purity. NMP, with a high dielectric constant (ε = 32), stabilizes the transition state and solubilizes the steroid substrate. Comparative trials demonstrated that NMP-based reactions reached 97.5% purity in 15 hours, whereas DMSO required extended reflux (20 hours) for comparable yields.

Temperature and Time Dependence

A temperature range of 75–110°C is permissible, but 75–80°C maximizes conversion while minimizing byproducts like 6-(hydroxymethyl)androsta-1,4,6-triene-3,17-dione. At 80°C, the reaction typically completes within 15–18 hours, as monitored by TLC (Rf = 0.6 in ethyl acetate/hexane). Prolonged heating beyond 20 hours risks over-oxidation, reducing purity to 95.3%.

Table 1. Chloranil Oxidation Conditions and Outcomes

| Starting Material (g) | Solvent | Temperature (°C) | Time (h) | Yield (g) | Purity (HPLC%) |

|---|---|---|---|---|---|

| 200 | NMP | 75–80 | 15 | 111 | 97.5 |

| 100 | NMP | 75–80 | 15 | 55 | 97.3 |

| 25 | NMP | 100–110 | 2 | 11 | 95.3 |

Mesylation-Elimination of Steroidal Enamine Intermediate

Enamine Formation and Methanesulfonation

An alternative route involves condensing androsta-1,4-diene-3,17-dione (ADD) with pyrrolidine in formaldehyde to form an enamine intermediate (EX-1). Subsequent mesylation with methanesulfonyl chloride in dichloromethane generates a mesylate (EX-3), which undergoes base-mediated elimination to yield this compound.

Critical to this method is controlling the reaction time during enamine formation. Trials showed that limiting formalin addition to 15 minutes prevents degradation, achieving 98.6% purity in EX-2, the alcohol intermediate. Excess triethylamine (1.5 equiv) and methanesulfonyl chloride (1.2 equiv) drive the mesylation to completion within 1 hour.

Potassium Hydroxide-Mediated Elimination

The mesylate intermediate is treated with potassium hydroxide (2.0 equiv) in methanol at 25–30°C to induce β-elimination, forming the 1,2-diene. Pilot-scale batches demonstrated that maintaining the specific gravity of the distillate at 1.02–1.20 g/mL during solvent removal ensures consistent crystallization.

Table 2. Mesylation-Elimination Process Metrics

| Parameter | Optimal Value | Yield (%) | Purity (HPLC%) |

|---|---|---|---|

| Triethylamine (equiv) | 1.5 | 85 | 98.3 |

| Reaction Time (h) | ≤1 | 76 | 99.2 |

| KOH (equiv) | 2.0 | 90 | 99.5+ |

Recrystallization and Final Purification

Acetonitrile Recrystallization

Crude this compound is suspended in acetonitrile (3:1 v/w) and refluxed to dissolve impurities. Activated charcoal (10% w/w) adsorbs residual chloranil and polymeric byproducts. Hot filtration at 65–70°C followed by gradual cooling to 25–35°C produces needle-like crystals. Three successive recrystallizations elevate purity from 97.5% to 99.89%.

Methanol-Water Crystallization

Alternative purification using methanol-water (4:1) achieves similar results but requires longer drying times (48 hours at 80°C under vacuum). This method is less favored industrially due to acetonitrile’s superior impurity profile.

Comparative Analysis of Synthesis Routes

Yield and Purity Tradeoffs

The chloranil route offers higher crude yields (up to 97.5%) but necessitates rigorous purification. In contrast, the mesylation-elimination method provides near-pharmacopeial purity (99.5+%) directly post-recrystallization, albeit with a 10–15% yield penalty.

Environmental and Cost Considerations

NMP, while effective, poses environmental hazards due to its high boiling point (202°C). Recent patents propose substituting NMP with cyclopentyl methyl ether (CPME), a greener solvent, though data on its efficacy remain unpublished.

Chemical Reactions Analysis

Phase II Biotransformation

Phase II biotransformation reactions are generally detoxifying steps in drug metabolism that increase the solubility of drugs . this compound and its metabolite 17β-dihydrothis compound (17 β-DHE) undergo glutathionylation and glucuronidation . Glutathionylation involves the conjugation of glutathione to this compound or 17 β-DHE, primarily via glutathione S-transferase A1 .

The major phase II metabolites of this compound include 6-methylcysteinylandrosta-1,4-diene-3,17-dione (EXE-cys), 17 β-DHE-cysteine, and 17 β-hydroxy-EXE-17-O-β-D-glucuronide .

Inhibition of Aromatase by this compound Metabolites

EXE-cys, a phase II metabolite of this compound, significantly inhibits aromatase in a time-dependent manner . This metabolite may play an important role in reducing circulating estrogen levels in vivo, given its high circulating levels in patients taking this compound .

Reduction

This compound is metabolized to 17 β-dihydrothis compound (17 β-DHE) by hepatic cytosolic aldo-keto reductases (AKR1C) and cytochrome P450s (1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5) .

Aromatase Inhibition

This compound inhibits the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens to estrogens . The concentration of androstenedione, a substrate for aromatase, is maintained at 5 µM, which is significantly above the known

of aromatase for androstenedione .

Solubility

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) . The solubility of this compound in ethanol is approximately 20 mg/mL .

Mass Spectrometry

Mass spectrometry is used to detect this compound and its metabolites. The mass transitions for metabolite detection include:

Androstenedione is monitored to ensure it is present and to confirm that measured estrone peaks are not contaminated by signal interference .

This compound Impurity 1

This compound Impurity 1, also known as 1,2-alpha-Epoxythis compound, has the molecular formula

and a molecular weight of 312.4 g/mol .

Scientific Research Applications

Exemestane is a steroidal aromatase inhibitor (AI) used in oncology to treat breast cancer in various settings . It functions by binding to the aromatase enzyme, which leads to its permanent inactivation .

Scientific Research Applications

Breast Cancer Treatment

- Metastatic Breast Cancer this compound has been assessed in clinical studies as a third-line therapy for metastatic breast cancer, showing meaningful antitumor activity . A phase III clinical trial showed that this compound is effective and well-tolerated as a first-line hormonal treatment for postmenopausal women with metastatic breast cancer, offering a significant early improvement in time to tumor progression compared to tamoxifen .

- Early Breast Cancer this compound is approved for the adjuvant treatment of postmenopausal early breast cancer, either as upfront monotherapy for 5 years, as a switch following 2–3 years of tamoxifen, or as extended therapy beyond 5 years of adjuvant treatment .

- Premenopausal Breast Cancer Data shows a beneficial effect in young premenopausal early breast cancer patients when this compound is administered together with ovarian suppression .

- Neoadjuvant Treatment this compound has been investigated as a neoadjuvant treatment for breast cancer .

- Preventative Agent this compound has been investigated as a preventive agent in healthy women at high risk for breast cancer . In the prevention setting, this compound showed a 65% relative risk reduction in the annual incidence of invasive breast cancer relative to placebo .

Comparison with Other Treatments

This compound has demonstrated greater efficacy than tamoxifen in high-risk premenopausal women, when combined with ovarian suppression, and in postmenopausal women . Evidence suggests that this compound is generally more efficacious and has a better safety profile than tamoxifen .

Counteracting Chemoresistance

This compound (25 mg/day) or letrozole (2.5 mg/day) has been used in combination with metformin (0.5...), an anti-hyperglycemic agent, to sensitize breast tumor response to chemo- and radiotherapeutic interventions .

Alternative Dose Regimens

A phase 1 study of postmenopausal volunteers showed that a single dose of 5 mg was already effective, and 25 mg was considered the minimal dose with the maximal estradiol suppression, an effect reached on day 3 and persisted up to 7 days . A randomized clinical trial compares this compound, 25 mg, given once daily, 3 times weekly, and once weekly for the treatment of estrogen .

Combination Therapy

This compound is being trialed with or without everolimus for oestrogen receptor positive breast cancer that has spread outside the breast .

Data Tables

| Trial | Drug in arm 1 | Drug in arm 2 | Ratio (95% CI) | P Value |

|---|---|---|---|---|

| Metastatic disease | ||||

| Kauffmann et al 1 | This compound | Megestrol Acetate | ||

| CR + PR, %, (95% CI) | 15.0 (11.5–19.1) | 12.4 (9.4–16.0) | NS | |

| Median TTP, weeks | 20.3 (16.1–24.7) | 16.6 (15.6–22.9) | 0.037 | |

| Chia et al 5 | This compound | Fulvestrant | ||

| CR + PR, % | 6.7 | 7.4 | OR 1.12 (0.58 to 2.19) | NS |

| Neoadjuvant setting | ||||

| Ellis et al 22 | This compound | Letrozole | Anastrozole | |

| CR, % | 21.8 | 21.3 | 17.9 | |

| PR, % | 41.1 | 53.5 | 51.2 | |

| NC, % | 22.6 | 15.7 | 16.3 | |

| DP, % | 6.5 | 4.7 | 7.3 | |

| ITT clinical response rate | 62.9 | 74.8 | 69.1 | |

| Chemoprevention |

CR = Complete Response, PR = Partial Response, NC = No Change, DP = Disease Progression, ITT = Intent-to-Treat

Case Studies

Intergroup this compound Study (IES)

The Intergroup this compound Study demonstrated improved survival for postmenopausal women with ER-positive/unknown primary breast cancer . A modest improvement in overall survival was seen with this compound, with an absolute survival difference at 10 years of 2.1% and a hazard ratio of 0.89 in favor of switching to this compound . The numerical difference in deaths was mainly seen in deaths due to breast cancer, with rates of intercurrent deaths similar between randomized treatment groups .

Mechanism of Action

Exemestane is one of several aromatase inhibitors used in the treatment of breast cancer. Other similar compounds include anastrozole (Arimidex) and letrozole (Femara).

Comparison:

Anastrozole and Letrozole: Both are non-steroidal aromatase inhibitors, whereas this compound is a steroidal inhibitor.

Formestane and Atamestane: Like this compound, these are steroidal aromatase inhibitors.

Uniqueness: this compound’s irreversible binding to the aromatase enzyme distinguishes it from other aromatase inhibitors. This unique mechanism of action provides a longer-lasting effect in reducing estrogen levels .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Exemestane belongs to the steroidal aromatase inhibitor (AI) class, distinct from non-steroidal AIs (e.g., anastrozole, letrozole) and progestins (e.g., megestrol acetate).

This compound’s steroidal structure mimics androstenedione, enabling irreversible enzyme inactivation, whereas non-steroidal AIs reversibly inhibit aromatase via haem interaction . This distinction explains the lack of cross-resistance between this compound and non-steroidal AIs, as demonstrated in the NEOLETEXE trial .

Efficacy in Clinical Trials

This compound vs. Non-Steroidal AIs

- Anastrozole : In a head-to-head trial, this compound and anastrozole showed equivalent efficacy in DFS (HR = 0.68 for both). However, this compound had lower incidences of osteoporosis (7.3% vs. 11.0%) and hyperlipidemia (9.0% vs. 13.5%) .

This compound vs. Tamoxifen

- Switching to this compound after 2–3 years of tamoxifen improved DFS by 32% (HR = 0.68; P < 0.001) and reduced distant recurrence by 34% (HR = 0.66; P = 0.0004) compared to continued tamoxifen .

This compound vs. Megestrol Acetate

- 123.4 weeks; P = 0.039) and time to progression (20.3 vs. 16.6 weeks; P = 0.037) in tamoxifen-refractory patients .

Pharmacokinetics and Drug Interactions

- Estrogen Suppression: this compound 25 mg/day reduces plasma estradiol to ≤5% of baseline within 2–3 days, comparable to non-steroidal AIs .

- Drug Interactions : Co-administration with enzalutamide (an androgen receptor inhibitor) reduces this compound exposure by 50%, necessitating dose adjustments .

Cost-Effectiveness

This compound is cost-effective compared to tamoxifen, generating a 0.32 increase in quality-adjusted life-years (QALYs) at a lower lifetime cost (-$4,400) . However, combining this compound with everolimus increases costs 21-fold for marginal QALY gains, making it less cost-effective .

Biological Activity

Exemestane is a steroidal aromatase inactivator widely used in the treatment of hormone receptor-positive breast cancer, particularly in postmenopausal women. This article delves into the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and clinical implications based on diverse research findings.

This compound functions by irreversibly binding to the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This reduction in estrogen levels is crucial for managing estrogen-dependent tumors. The primary mechanism involves:

- Aromatase Inhibition : this compound binds to the aromatase enzyme, leading to decreased estrogen synthesis.

- Metabolite Activity : The compound is metabolized into 17-hydrothis compound, which exhibits biological activity through estrogen receptor (ER) and androgen receptor (AR) modulation, influencing cell proliferation and apoptosis in breast cancer cells .

Pharmacokinetics

This compound is administered orally at a standard dose of 25 mg daily. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed with a peak plasma concentration occurring within 2 hours.

- Half-life : A terminal half-life of approximately 24 hours following multiple doses.

- Metabolism : Primarily metabolized by the liver, with 17-hydrothis compound being the main circulating metabolite .

Biological Effects

Research indicates that this compound and its metabolite exert various biological effects on breast cancer cells:

- Cell Proliferation : Studies show that high concentrations of 17-hydrothis compound can stimulate cell cycle progression in breast cancer cell lines (e.g., MCF-7 and T47D) through ER activation .

- Bone Health : this compound has been associated with favorable bone mineral density outcomes compared to other aromatase inhibitors, suggesting a potential protective effect against osteoporosis in postmenopausal women undergoing treatment .

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy of this compound in various settings:

Efficacy Comparisons

A notable Phase III study compared this compound with tamoxifen as first-line therapy for advanced breast cancer. Key findings include:

| Parameter | This compound (n=182) | Tamoxifen (n=189) |

|---|---|---|

| Progression-Free Survival (PFS) Events | 158 (87%) | 161 (85%) |

| Median PFS (months) | 9.9 | 5.8 |

| PFS at 6 months | 66.2% | 49.5% |

| Overall Survival (OS) Events | 82 | 81 |

| Median OS (months) | 37.2 | 43.3 |

These results indicate that this compound may provide superior PFS compared to tamoxifen, particularly in patients without prior hormonal therapy .

Combination Therapies

In trials assessing the combination of this compound with everolimus (a mTOR inhibitor), results showed improved progression-free survival rates compared to this compound alone:

- Average duration without disease progression was approximately 8 months for the combination therapy versus just over 3 months for this compound alone .

Case Studies

Case studies have further illustrated the practical implications of this compound therapy:

Q & A

Q. Basic: What is the mechanistic basis for Exemestane’s efficacy in hormone receptor-positive breast cancer?

This compound is a steroidal aromatase inactivator that irreversibly binds to the aromatase enzyme, inhibiting the conversion of androgens to estrogens. This leads to a significant reduction in circulating estrogen levels, which is critical in estrogen receptor (ER)-positive breast cancer where tumor growth is hormone-dependent. Unlike nonsteroidal aromatase inhibitors (e.g., letrozole), this compound’s irreversible action provides sustained suppression of estrogen synthesis, even after discontinuation .

Q. Basic: How does switching from tamoxifen to this compound improve outcomes in adjuvant therapy?

In the Intergroup this compound Study (IES), postmenopausal women with early breast cancer who switched to this compound after 2–3 years of tamoxifen demonstrated a 32% reduction in disease-free survival (DFS) risk (HR 0.68; 95% CI 0.56–0.82) compared to those continuing tamoxifen. This "switch strategy" leverages this compound’s distinct mechanism to overcome tamoxifen resistance and reduce relapse risk, with a 3.3% absolute improvement in DFS at 2.5 years .

Q. Advanced: What methodological considerations are critical when designing phase III trials comparing this compound to other endocrine therapies?

Key endpoints include:

- Primary : Progression-free survival (PFS), overall survival (OS), and objective response rate (ORR).

- Secondary : Quality of life (QOL), duration of tumor control, and biomarker analysis (e.g., ER/PR status).

For example, in the trial comparing this compound to megestrol acetate, this compound showed superior median survival (not reached vs. 123.4 weeks; P = 0.039) and PFS (20.3 vs. 16.6 weeks; P = 0.037). Stratification by metastatic site (e.g., visceral vs. non-visceral) and prior therapy exposure is essential to control confounding variables .

Q. Advanced: How do ESR1 mutations influence therapeutic response to this compound in advanced breast cancer?

ESR1 mutations (e.g., D538G, Y537S) confer resistance to aromatase inhibitors by enabling ligand-independent ER activation. In the SoFEA/EFECT trials, patients with ESR1 mutations had worse PFS on this compound versus fulvestrant (HR 0.59; 95% CI 0.39–0.89). Detection of ESR1 mutations via circulating tumor DNA (ctDNA) is recommended to guide therapy selection, as this compound monotherapy is less effective in this subgroup .

Q. Advanced: What is the rationale for combining this compound with mTOR inhibitors like everolimus?

Q. Basic: Which biomarkers predict response to this compound in clinical trials?

- ER/PR status : High ER expression (Allred score ≥6) correlates with better DFS (HR 0.66; P = 0.002).

- HER2 status : HER2-negative tumors derive greater benefit from this compound (HR 0.69 vs. 1.13 in HER2-positive).

- Ki67 index : Lower post-treatment Ki67 levels predict improved long-term outcomes .

Q. Advanced: How should researchers address contradictions in PgR’s predictive value for this compound response?

While the TEAM trial found no predictive role for progesterone receptor (PgR) status, exploratory analyses suggest ER-rich/PgR-poor tumors may benefit more from this compound. Discrepancies arise from differences in trial design (e.g., upfront vs. sequential therapy) and biomarker quantification methods (IHC vs. RNA sequencing). Standardizing PgR cutoff values (e.g., Allred <4 vs. ≥5) and prospectively validating subgroups are recommended .

Q. Advanced: What statistical approaches are used to analyze long-term survival in this compound trials?

Partitioned survival analysis, as seen in the IES, separates on-treatment and post-treatment effects. For this compound, the initial on-treatment benefit (HR 0.60; P < 0.001) persisted post-therapy without additional gain (HR 0.94; P = 0.60). Cox proportional hazards models adjusted for age, tumor stage, and prior therapy are standard .

Q. Basic: What are the key findings from the MAP.3 trial regarding this compound’s role in breast cancer prevention?

In postmenopausal women at elevated risk, this compound reduced invasive breast cancer incidence by 65% (HR 0.35; 95% CI 0.18–0.70; P = 0.002) over 35 months. QOL metrics showed minimal differences, supporting its feasibility for prevention despite mild arthralgia and fatigue .

Q. Advanced: How can this compound be integrated into combination therapies with CDK4/6 inhibitors post-progression?

Phase I/II trials (e.g., TRINITI-1) explore this compound with ribociclib and everolimus after CDK4/6 inhibitor failure. Dosing schedules must account for drug interactions (e.g., CYP3A4 induction by this compound) and overlapping toxicities (e.g., neutropenia). Adaptive trial designs with biomarker-driven enrollment (e.g., Rb-positive status) are prioritized .

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYIZQONLCFLEV-DAELLWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023037 | |

| Record name | Exemestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Non-soluble, Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water, 6.83e-03 g/L | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

... white to slightly yellow crystalline powder | |

CAS No. |

107868-30-4 | |

| Record name | Exemestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107868-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exemestane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107868304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exemestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,13-dimethyl-6-methylidene-7,8,9,10,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY22HMQ4BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188-191 °C, 155.13 °C | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.